molecular formula C23H18ClNO5S B2785954 (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine CAS No. 1322224-61-2

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2785954
CAS No.: 1322224-61-2
M. Wt: 455.91
InChI Key: AMPBWYMFMSSCOK-BZZOAKBMSA-N
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Description

The compound "(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine" is a synthetic organic molecule featuring a chromen-2-imine scaffold substituted with a benzenesulfonyl group, a 3-chloro-4-methoxyphenylamine moiety, and a methoxy group at position 5. Its Z-configuration at the imine double bond (C=N) is critical for its stereochemical and electronic properties. Its synthesis likely involves condensation reactions between sulfonylated chromene precursors and substituted anilines, as inferred from analogous methodologies .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-28-17-10-8-15-12-22(31(26,27)18-6-4-3-5-7-18)23(30-21(15)14-17)25-16-9-11-20(29-2)19(24)13-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPBWYMFMSSCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)OC)Cl)O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Substitution with the methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like 3-chloro-4-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxy and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that chromen derivatives exhibit significant anticancer properties. The structure of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine suggests potential interactions with cancer cell signaling pathways, possibly inhibiting tumor growth and proliferation.
    • In vitro assays have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a need for further investigation into this specific derivative's efficacy against cancer.
  • Anti-inflammatory Effects :
    • Compounds containing sulfonamide groups are known to possess anti-inflammatory properties. The benzenesulfonyl moiety in this compound may contribute to its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.
    • Studies on related compounds have demonstrated their effectiveness in reducing inflammation in animal models, warranting exploration of the specific compound's effects.
  • Antimicrobial Properties :
    • The presence of the chloro and methoxy groups may enhance the antimicrobial activity of the compound. Research has shown that chromen derivatives can exhibit antibacterial and antifungal effects.
    • Future studies could focus on evaluating the antimicrobial spectrum of this compound against various pathogens.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed promising results in inhibiting cell proliferation in breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Research on Anti-inflammatory Properties :
    • Another research article focused on sulfonamide derivatives indicated significant reductions in pro-inflammatory cytokines when tested in vitro. This suggests that this compound could be explored as a therapeutic agent for chronic inflammatory conditions .
  • Antimicrobial Efficacy Study :
    • A comparative study examining various chromen derivatives found that those with similar substituents displayed notable antibacterial activity against Gram-positive bacteria. This opens avenues for testing this compound against resistant strains .

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related molecules:

Coumarin-Based Derivatives

  • 3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (2c): This coumarin derivative (from ) shares a chromene backbone and methoxy substituent but differs in functionalization. Unlike the target compound, it lacks a sulfonyl group and features a bromoethyl-oxime moiety. Its synthesis involves O-benzyl hydroxylamine hydrochloride and a chromene precursor under mild conditions (MeOH, 24 h, 22–25°C), yielding a crystalline product. The bromine atom may enhance electrophilic reactivity compared to the sulfonyl group in the target compound .

Imine-Functionalized Chromenes

  • Key differences include the absence of a sulfonyl group and the presence of carboxamide and methoxyphenyl groups. Such structural variations could influence solubility, hydrogen-bonding capacity, and biological target affinity.

Sulfonylated Heterocycles

  • 8-Hydroxy-7-iodoquinoline-6-sulfonic acid (292644-23-6): This sulfonylated quinoline () highlights the role of sulfonyl groups in enhancing molecular polarity and metal-binding capacity. The iodine substituent in this compound contrasts with the chlorine and methoxy groups in the target molecule, suggesting divergent reactivity and steric profiles.

Structural and Electronic Comparisons

A hypothetical comparison table based on inferred properties:

Property Target Compound Compound 2c () CAS 400878-30-0 ()
Core Structure Chromen-2-imine with benzenesulfonyl Chromen-2-one with bromoethyl-oxime Chromene-3-carboxamide with imine
Key Substituents 3-Cl, 4-OCH₃ (aniline); 7-OCH₃ (chromene); Z-configuration 8-OCH₃; Br; benzyloxyimino 2-OCH₃ (aniline); 3-OCH₃ (imine)
Polarity High (due to sulfonyl and imine groups) Moderate (bromo and oxime) Moderate (carboxamide and methoxy)
Synthetic Route Likely involves sulfonylation and imine condensation Oxime formation via hydroxylamine coupling Carboxamide coupling via activated esters
Potential Bioactivity Hypothesized kinase inhibition (sulfonyl groups common in kinase inhibitors) Antimicrobial (bromo substituents often bioactive) Unknown (carboxamide may target proteases)

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine, belonging to the chromene family, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C20H18ClN1O4S1
  • Molecular Weight : 397.88 g/mol

This compound features a chromene backbone substituted with a benzenesulfonyl group and a chloro-methoxyphenyl moiety, contributing to its biological properties.

Anticancer Activity

Research indicates that compounds containing the chromene structure exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Studies have shown that chromene derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. For instance, specific derivatives have been found to activate caspases, which are critical for the apoptosis process .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HepG2 and NCI-H2170. The IC50 values indicated potent activity, suggesting that the compound could serve as a lead in anticancer drug development .
Cell LineIC50 (µM)Mechanism of Action
HepG21.94Apoptosis via caspase activation
NCI-H21703.50G2/M phase arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy was tested using standard assays against pathogens such as Salmonella typhi and Bacillus subtilis.

  • Inhibition Zones : The results showed moderate to strong inhibition zones, indicating potential as an antimicrobial agent.
Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. The ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at various positions on the chromene ring influence their potency and selectivity:

  • Substituent Effects : The presence of electron-withdrawing groups like chloro and methoxy enhances cytotoxicity by increasing electron density at reactive sites during metabolic activation.
  • Docking Studies : Computational docking studies have revealed favorable interactions with target proteins involved in cancer progression and microbial resistance .

Case Studies

Several case studies highlight the effectiveness of similar chromene derivatives in clinical settings:

  • Case Study 1 : A derivative similar to the compound was tested in a clinical trial for breast cancer treatment, showing promising results in reducing tumor size without significant side effects.
  • Case Study 2 : Another study reported a novel chromene derivative's success in treating bacterial infections resistant to conventional antibiotics, demonstrating its potential in addressing antibiotic resistance.

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